Tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate
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Overview
Description
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate is a chemical compound with significant interest in various scientific fields. It features a tert-butyl ester group, a chloropyrimidine moiety, and a cyanoacetate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with tert-butyl cyanoacetate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Condensation: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.
Condensation: Catalysts such as piperidine or pyridine in ethanol or methanol.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines.
Hydrolysis: 2-(2-chloropyrimidin-4-yl)-2-cyanoacetic acid.
Condensation: Various heterocyclic compounds depending on the aldehyde or ketone used.
Scientific Research Applications
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate exerts its effects depends on its application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites that interact with specific molecular targets such as enzymes or receptors. The cyano group can participate in Michael addition reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl (2-chloropyrimidin-4-yl)carbamate
Uniqueness
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate is unique due to the presence of both a cyano group and a chloropyrimidine moiety, which allows for diverse chemical reactivity and the formation of a wide range of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-9(16)7(6-13)8-4-5-14-10(12)15-8/h4-5,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNJRERJDHKRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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